molecular formula C11H12N2 B11915686 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine

1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine

Cat. No.: B11915686
M. Wt: 172.23 g/mol
InChI Key: VHYZCAAHRKHAIL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine is a compound that belongs to the indole family, which is known for its diverse biological activities Indole derivatives are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine can be achieved through various synthetic routes. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones under acidic conditions to form indoles. This process can be followed by N-alkylation to introduce the amine group . The reaction conditions typically involve heating the reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce fully saturated indole derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine involves its interaction with molecular targets such as serotonin receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter levels in the central nervous system. This modulation can lead to various pharmacological effects, including antidepressant and anxiolytic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine is unique due to its specific structural features and potential applications in medicinal chemistry. Its ability to interact with serotonin receptors makes it a valuable compound for the development of new therapeutic agents.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]indol-6-amine

InChI

InChI=1S/C11H12N2/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3,12H2

InChI Key

VHYZCAAHRKHAIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C=CC(=C3)N

Origin of Product

United States

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